2-[(3-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Description
2-[(3-Chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a fused heterocyclic compound characterized by a central pyridine ring fused to a seven-membered cycloheptane ring. The molecule features a 3-chlorobenzylsulfanyl substituent at position 2 and a nitrile group at position 2. This structural framework is associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties, common in pyridine derivatives .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c19-16-7-4-5-13(9-16)12-22-18-15(11-20)10-14-6-2-1-3-8-17(14)21-18/h4-5,7,9-10H,1-3,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKUYBVBRABFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC3=CC(=CC=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the chlorobenzyl intermediate: This step involves the chlorination of benzyl compounds to introduce the chlorine atom at the desired position.
Sulfanyl linkage formation: The chlorobenzyl intermediate is then reacted with a thiol compound to form the sulfanyl linkage.
Cyclization: The resulting compound undergoes cyclization to form the tetrahydrocycloheptapyridine core.
Introduction of the carbonitrile group: Finally, the carbonitrile group is introduced through a suitable reaction, such as the reaction with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, potentially affecting enzyme activity or receptor binding. The carbonitrile group may also play a role in its biological activity by interacting with nucleophiles in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
2-Benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (Compound I)
2-Benzylamino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (Compound II)
2-[(4-Nitrobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (Compound III)
Structural and Crystallographic Comparisons
Key Observations :
- Substituent Effects: The 3-chlorobenzylsulfanyl group in the target compound introduces steric and electronic differences compared to the amino-substituted analogues (I and II).
- Conformational Stability : All analogues adopt a half-chair conformation in the cycloheptane ring, critical for maintaining planarity in the pyridine core .
- Crystal Packing : Compound I forms a 3D network via C–H⋯Br and π–π interactions, while Compound II exhibits a 2D network due to reduced halogen bonding capacity of Cl vs. Br .
Comparison with Analogues :
- Compound III requires nitro-substituted aldehydes and thiourea derivatives for sulfanyl group incorporation, leading to lower yields (~60%) due to steric hindrance .
Supramolecular Interactions
Implications :
- The 3-chloro substituent may enhance Cl⋯π interactions, while the sulfanyl group could reduce dimerization compared to amino analogues.
Thermal and Physicochemical Properties
| Property | Target Compound (Predicted) | Compound I | Compound II |
|---|---|---|---|
| Melting Point | ~400–410 K | 417 K | 397 K |
| Solubility | Low in water, high in DMSO | Similar | Similar |
| Stability | Air-stable | Air-stable | Air-stable |
Biological Activity
The compound 2-[(3-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (CAS Number: 445384-15-6) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. Its unique structure combines a tetrahydro-cycloheptapyridine core with a carbonitrile group and a chlorobenzylthio substituent, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes:
- Tetrahydro-cycloheptapyridine core : Provides a framework for biological activity.
- Chlorobenzylthio group : Enhances lipophilicity and potential interaction with biological targets.
- Carbonitrile group : Known for its reactivity in nucleophilic addition reactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the realm of antiparasitic and anticancer effects. The following sections detail specific findings related to the biological activity of this compound.
Antiparasitic Activity
Compounds related to 2-[(3-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile have shown promising results against Plasmodium falciparum, the causative agent of malaria. The presence of the chlorobenzyl group may enhance cellular uptake, thereby increasing bioactivity against parasites.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives containing similar scaffolds. For instance:
- A derivative of pyridine-3-carbonitrile demonstrated an IC50 of 4.55 μM against MCF-7 breast cancer cells, indicating strong anti-proliferative properties. Mechanistic studies revealed that this compound induced apoptosis and cell cycle arrest at the S phase .
The following table summarizes key findings from relevant studies on similar compounds:
| Compound Name | IC50 (μM) | Mechanism of Action | Target |
|---|---|---|---|
| Compound 3d | 4.55 | Induces apoptosis; cell cycle arrest | MCF-7 cells |
| Compound A | 12.30 | Inhibits proliferation; triggers necrosis | MDA-MB 231 cells |
| Compound B | 5.70 | Caspase activation; apoptosis induction | Various cancer lines |
Case Studies
-
Study on Cell Cycle Dynamics :
- Treatment with a related compound resulted in an increase in pre-G1 phase cells from 1.74% to 26.97% after 24 hours, indicating significant apoptosis induction .
- Flow cytometry analysis confirmed that the compound caused cell cycle arrest at the S phase while reducing populations in G1 and G2-M phases.
- Apoptosis Detection :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(3-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of precursors like 3-chlorobenzyl mercaptan with pyridine-3-carbonitrile derivatives under reflux conditions using dehydrating agents such as phosphorus oxychloride (POCl₃). Key parameters include temperature (80–120°C), solvent choice (e.g., dry toluene or DMF), and stoichiometric ratios of reactants. For example, POCl₃-mediated cyclization typically achieves yields of 60–75%, while microwave-assisted synthesis may reduce reaction time by 40% .
Q. How can spectroscopic techniques (NMR, MS, IR) be systematically applied to characterize the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign the cycloheptane protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm for the 3-chlorobenzyl group). The sulfanyl (-S-) linkage typically shows deshielding effects on adjacent carbons (δ 35–45 ppm in ¹³C NMR).
- Mass Spectrometry : ESI-MS in positive ion mode often displays [M+H]⁺ peaks at m/z 370–375 (exact mass depends on isotopic Cl distribution).
- IR : Confirm the nitrile group (C≡N stretch at ~2220 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation and substitution chemistry of the sulfanyl (-S-) group in this compound, and how do these impact functional group interconversions?
- Methodological Answer : The sulfanyl group undergoes oxidation to sulfoxides (using H₂O₂/CH₃COOH) or sulfones (with KMnO₄/H₂SO₄). Computational studies (DFT) suggest that electron-withdrawing groups (e.g., -CN) stabilize transition states during oxidation, reducing activation energy by ~15 kcal/mol. Nucleophilic substitution at the chlorophenyl moiety (e.g., with NaOMe) requires polar aprotic solvents (DMF) and elevated temperatures (80°C), yielding 3-methoxy derivatives with ~50% efficiency .
Q. How can computational methods (DFT, molecular docking) predict the compound’s binding affinity to biological targets, such as kinase enzymes or antimicrobial receptors?
- Methodological Answer :
- DFT : Optimize the geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic regions (e.g., nitrile and sulfanyl groups).
- Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The chlorobenzyl group shows hydrophobic interactions with Leu694 and Val702 residues, while the nitrile forms hydrogen bonds with Lys745 (binding energy: -8.2 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across studies, such as variable IC₅₀ values in cytotoxicity assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols by:
- Using matched isogenic cell lines (e.g., HEK293 vs. HeLa).
- Controlling DMSO concentration (<0.1% v/v) to avoid solvent interference.
- Validating results with orthogonal assays (e.g., MTT vs. ATP-luminescence). For example, IC₅₀ values for this compound ranged from 12 µM (HeLa) to 28 µM (MCF-7), attributed to differential expression of efflux transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
